Amine Transaminases: One paper describes the use of immobilized amine transaminase from Vibrio fluvialis (Vf-ATA) in a continuous flow biotransformation system to synthesize (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine []. Another paper discusses rationally designing a transaminase enzyme for the asymmetric synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine []. These studies highlight the potential of using engineered enzymes for efficient and environmentally friendly synthesis of chiral amines.
Claisen-Schmidt Condensation: The synthesis of tri-fluorinated chalcones using the Claisen-Schmidt condensation reaction is described in one paper []. This reaction is a versatile method for synthesizing various chalcone derivatives, which can be further modified to generate diverse chemical libraries.
Resolution Using Chiral Resolving Agents: One paper describes a practical method for resolving racemic 1-(naphthalen-1-yl)ethanamine using (R)-(-)-mandelic acid as a resolving agent []. This method is efficient for obtaining optically pure (S)-1-(naphthalen-1-yl)ethanamine, highlighting the importance of efficient resolution techniques in obtaining enantiomerically pure compounds.
Indole Derivatives as NorA Efflux Pump Inhibitors: One study investigated the structure-activity relationships of 1-(1H-indol-3-yl)ethanamine derivatives as Staphylococcus aureus NorA efflux pump inhibitors []. By modifying the substituents on the indole core, the researchers identified key structural features that contribute to potent NorA inhibition.
Bi(hetero)aryl Ethers as AAK1 Inhibitors: SAR studies were crucial in identifying potent and selective AAK1 inhibitors within the class of bi(hetero)aryl ethers []. These studies helped optimize the compounds for improved potency, selectivity, and pharmacokinetic properties.
c-Met Inhibition: (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) exhibits potent and selective inhibition of c-Met, a receptor tyrosine kinase implicated in cancer development and progression [].
AAK1 Inhibition: (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211) acts as a selective and potent inhibitor of AAK1, a kinase involved in neuropathic pain signaling pathways [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: